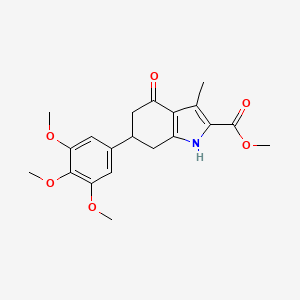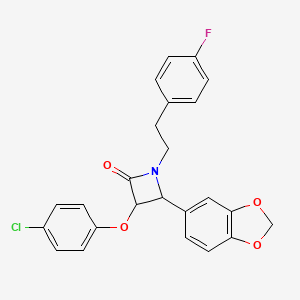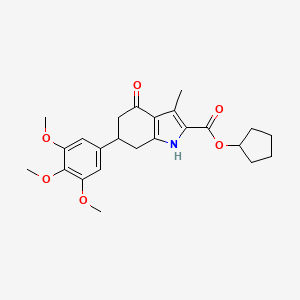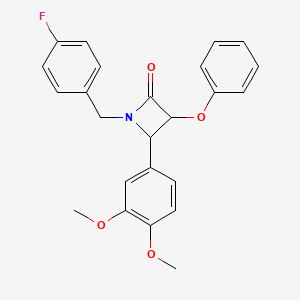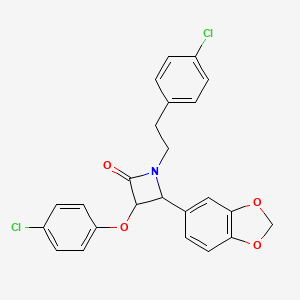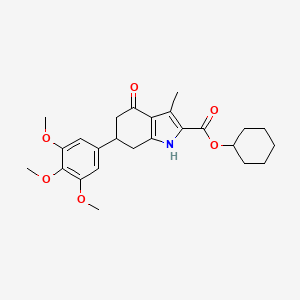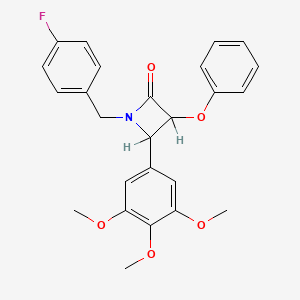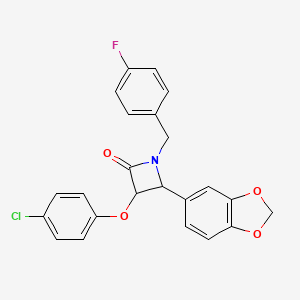
4-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-2-AZETANONE
Overview
Description
“4-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-2-AZETANONE” is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have significant importance in medicinal chemistry due to their biological activities. This compound is characterized by the presence of a benzodioxole ring, a chlorophenoxy group, and a fluorobenzyl group attached to the azetidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-2-AZETANONE” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodioxole Ring: Starting from a suitable phenol derivative, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using a chlorophenol and an appropriate leaving group.
Formation of the Azetidinone Core: The azetidinone core can be synthesized through a [2+2] cycloaddition reaction involving an imine and a ketene.
Attachment of the Fluorobenzyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the azetidinone core, potentially converting it to an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenoxy and fluorobenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted azetidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, azetidinones are studied for their potential as enzyme inhibitors. This compound may be investigated for its ability to inhibit specific enzymes involved in disease pathways.
Medicine
Azetidinones have shown promise as antibacterial and antiviral agents. This compound may be explored for its potential therapeutic applications in treating infections or other diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of “4-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-2-AZETANONE” would depend on its specific biological target. Generally, azetidinones can act by inhibiting enzymes through covalent or non-covalent interactions. The molecular targets may include enzymes involved in bacterial cell wall synthesis or viral replication pathways.
Comparison with Similar Compounds
Similar Compounds
Penicillin: A well-known azetidinone with antibacterial properties.
Cephalosporin: Another class of azetidinones used as antibiotics.
Carbapenem: A broad-spectrum antibiotic with an azetidinone core.
Uniqueness
“4-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-2-AZETANONE” is unique due to the presence of the benzodioxole, chlorophenoxy, and fluorobenzyl groups, which may impart specific biological activities and chemical reactivity not seen in other azetidinones.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenoxy)-1-[(4-fluorophenyl)methyl]azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO4/c24-16-4-8-18(9-5-16)30-22-21(15-3-10-19-20(11-15)29-13-28-19)26(23(22)27)12-14-1-6-17(25)7-2-14/h1-11,21-22H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRFKRUGSJPDKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(C(=O)N3CC4=CC=C(C=C4)F)OC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B4303254.png)
![1-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B4303262.png)
![13-(furan-2-yl)-11-phenyl-5-[2-(trifluoromethyl)phenyl]-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B4303267.png)
![3-(2-CHLOROBENZAMIDO)-N,4,5,6-TETRAMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE](/img/structure/B4303276.png)
![N-[(adamantan-1-yl)methyl]thiophene-2-carboxamide](/img/structure/B4303285.png)
![N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-chlorobenzamide](/img/structure/B4303289.png)
![N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-chlorobenzamide](/img/structure/B4303294.png)
